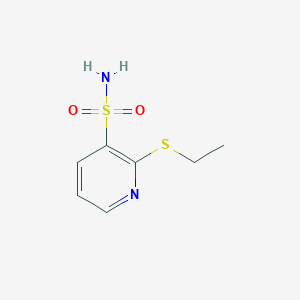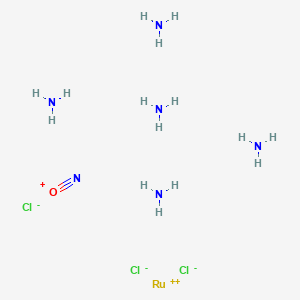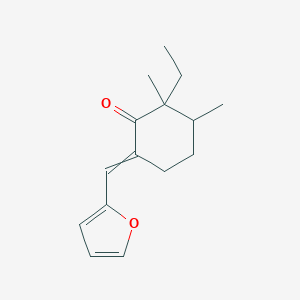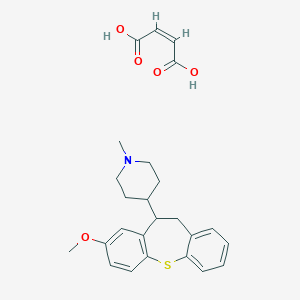
2-(Ethylsulfanyl)-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)-3-pyridinesulfonamide is a chemical compound that has been widely studied for its potential application in scientific research. This compound is also known as ESI-09 and is a potent inhibitor of RAC1, a protein that plays a crucial role in various cellular processes.
Mécanisme D'action
ESI-09 inhibits RAC1 activity by binding to its effector-binding domain, thereby preventing its interaction with downstream effectors. This leads to the inhibition of various cellular processes that are regulated by RAC1, such as cell migration and proliferation.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects. It has been found to inhibit cell migration and invasion in various cancer cell lines, making it a potential anti-cancer agent. ESI-09 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, ESI-09 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages for lab experiments. It is a potent and specific inhibitor of RAC1, making it a valuable tool for studying RAC1 signaling pathways. ESI-09 is also stable and can be stored for long periods without degradation. However, ESI-09 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, ESI-09 has poor solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several future directions for the study of ESI-09. One potential direction is to investigate its potential as an anti-cancer agent. ESI-09 has been shown to inhibit the proliferation and migration of cancer cells, making it a promising candidate for cancer therapy. Another potential direction is to study the role of RAC1 in other cellular processes, such as neuronal development and function. ESI-09 could be a valuable tool for studying these processes. Finally, further research is needed to optimize the synthesis method of ESI-09 and improve its solubility in water, which could expand its use in various assays.
Méthodes De Synthèse
The synthesis method of ESI-09 involves the reaction of 2-chloro-3-pyridinesulfonamide with ethanethiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80-100°C. The product obtained is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
ESI-09 has been extensively studied for its potential application in scientific research. It has been found to be a potent inhibitor of RAC1, a protein that plays a crucial role in various cellular processes such as cell migration, proliferation, and survival. ESI-09 has been shown to inhibit RAC1 activity in various cell lines and in vivo models, making it a promising tool for studying RAC1 signaling pathways.
Propriétés
Formule moléculaire |
C7H10N2O2S2 |
|---|---|
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
2-ethylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S2/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11) |
Clé InChI |
LDVLYTAWMOVMAA-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C=CC=N1)S(=O)(=O)N |
SMILES canonique |
CCSC1=C(C=CC=N1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)


![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)

![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)







